chemical structure of maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-MMAF
chemical structure of maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-MMAF
Structural Anatomy, Mechanistic Action, and Bioconjugation Protocols
Executive Summary
The mc-Val-Cit-PABC-MMAF construct represents a "gold standard" linker-payload module in the engineering of Antibody-Drug Conjugates (ADCs). It combines a tubulin-disrupting payload (Monomethyl Auristatin F) with a protease-cleavable linker system designed for high stability in circulation and rapid release within the lysosome.
Unlike its cousin MMAE (Monomethyl Auristatin E), MMAF features a charged C-terminal phenylalanine, rendering it membrane-impermeable.[1] This guide details the structural rationale, the self-immolative release mechanism, and the precise bioconjugation workflows required to utilize this molecule in drug development.
Structural Anatomy & Mechanistic Design
The molecule is a tripartite system composed of a conjugation handle, a protease-sensitive trigger, and a cytotoxic payload.
| Component | Chemical Identity | Function | Critical Design Feature |
| Handle | mc (Maleimidocaproyl) | Bioconjugation | Contains a Michael acceptor (maleimide) that reacts specifically with reduced thiols (cysteines) on the antibody.[2] The caproyl spacer provides steric freedom. |
| Linker | Val-Cit (Valine-Citrulline) | Enzymatic Trigger | A dipeptide substrate highly specific for Cathepsin B , a lysosomal protease overexpressed in many tumor types. It remains stable in neutral plasma pH. |
| Spacer | PABC (p-aminobenzylcarbamate) | Self-Immolation | A "spacer" that prevents steric hindrance during enzymatic cleavage and facilitates the spontaneous release of the free drug via 1,6-elimination.[3] |
| Payload | MMAF (Monomethyl Auristatin F) | Cytotoxin | A potent tubulin polymerization inhibitor.[1][4][5][6] Contains a C-terminal free carboxylic acid , making it charged and cell-impermeable (low bystander effect). |
Diagram 1: Structural Connectivity & Function
The following diagram illustrates the linear connectivity and the specific role of each chemical moiety.
Caption: Linear assembly of the ADC construct showing the cleavage site between Citrulline and PABC.
Mechanism of Action: The Release Cascade
The efficacy of mc-Val-Cit-PABC-MMAF relies on a precise sequence of biological and chemical events. Unlike non-cleavable linkers (which release the amino acid-drug adduct), this system releases unmodified, free MMAF .
Step 1: Lysosomal Processing
Upon internalization, the ADC is trafficked to the lysosome. The protease Cathepsin B recognizes the Val-Cit motif.[2][3][7] It hydrolyzes the amide bond specifically between the Citrulline carboxyl and the aniline amine of the PABC group.
Step 2: Electronic Cascade (Self-Immolation)
Cleavage exposes a free aromatic amine on the PABC spacer. This amine is electron-rich and triggers a spontaneous 1,6-elimination (electronic cascade).[3]
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Electron density flows from the amine into the benzene ring.
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This forces the expulsion of the carbamate leaving group (CO2 + MMAF).
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Result: Release of free MMAF, Carbon Dioxide, and aza-quinone methide (which is rapidly quenched by water).
Diagram 2: Intracellular Activation Pathway
Caption: The stepwise chemical degradation of the linker within the lysosome leading to free drug release.
Experimental Protocol: Bioconjugation
Objective: Conjugate mc-Val-Cit-PABC-MMAF to a monoclonal antibody (IgG1) via interchain disulfide reduction.
Materials Required
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Antibody: Humanized IgG1 (Conc: 5–10 mg/mL in PBS, pH 7.4).
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Drug-Linker: mc-Val-Cit-PABC-MMAF (10 mM stock in anhydrous DMSO).
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Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[2]
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Purification: PD-10 Desalting Columns or Sephadex G-25.
Step-by-Step Workflow
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Reduction of Disulfides:
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Add TCEP to the antibody solution at a molar ratio of 2.0–3.0 equivalents (TCEP:Antibody).
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Note: This targets a Drug-Antibody Ratio (DAR) of ~4 by reducing the four interchain disulfides.
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Incubate at 37°C for 1 hour with gentle agitation.
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Validation: Verify reduction via DTNB (Ellman’s reagent) assay if establishing a new protocol.
-
-
Conjugation (Michael Addition):
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Cool the reduced antibody solution to room temperature.
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Add DMSO to the antibody solution to reach 10–15% (v/v) final concentration (prevents drug precipitation).
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Immediately add mc-Val-Cit-PABC-MMAF (from DMSO stock) at 4–6 molar equivalents over the antibody.
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Incubate at 4°C for 1 hour . The maleimide reacts rapidly with the free thiols.
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-
Quenching:
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Add excess N-acetylcysteine (20 equivalents) to quench unreacted maleimide-drug. Incubate for 15 minutes.
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-
Purification:
-
Perform Size Exclusion Chromatography (SEC) or extensive dialysis against PBS/Histidine buffer to remove free drug and organic solvent.
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Critical: Free MMAF is potent; handle waste as hazardous cytotoxic material.
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-
Quality Control (QC):
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HIC-HPLC: Analyze on a Hydrophobic Interaction Chromatography column (e.g., TSKgel Butyl-NPR) to determine DAR distribution (0, 2, 4, 6, 8 drugs/Ab).
-
SEC-HPLC: Confirm monomer purity (>95%) and absence of aggregates.
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Comparative Analysis: MMAF vs. MMAE
Researchers must choose the payload based on the target biology. MMAF is distinct from MMAE due to its solubility and permeability profile.
| Feature | MMAF (Monomethyl Auristatin F) | MMAE (Monomethyl Auristatin E) |
| C-Terminus | Phenylalanine (Charged -COOH) | Norephedrine (Neutral -OH) |
| Membrane Permeability | Low / Impermeable | High / Permeable |
| Bystander Effect | Negligible (Kill only antigen+ cells) | High (Kills surrounding antigen- cells) |
| Systemic Toxicity | Lower (Less off-target uptake) | Higher |
| Potency (IC50) | ~100–200 pM (Intracellular delivery required) | ~50–100 pM |
| Best Application | Targets with high internalization rates; minimizing toxicity in sensitive tissues. | Heterogeneous tumors where bystander killing is needed to clear antigen-negative cells. |
Key Insight: Use mc-Val-Cit-PABC-MMAF when you need to minimize systemic toxicity and strictly rely on antibody-mediated endocytosis for efficacy [1].
Stability & Troubleshooting
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Maleimide Exchange: In plasma, the maleimide ring can undergo a retro-Michael reaction or hydrolyze. While hydrolysis stabilizes the ADC, retro-Michael allows the drug to transfer to serum albumin (depleting potency).
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Solution: Ensure conjugation pH is strictly controlled (7.0–7.4). Higher pH promotes hydrolysis (good) but also rapid deconjugation (bad) before stabilization.
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Aggregation: MMAF is more hydrophilic than MMAE, generally resulting in ADCs with better solubility profiles and less aggregation propensity [2].[]
References
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Doronina, S. O., et al. (2006).[9][10] Enhanced Activity of Monomethylauristatin F through Monoclonal Antibody Delivery: Effects of Linker Technology on Efficacy and Toxicity.[4][5][10][11] Bioconjugate Chemistry, 17(1), 114–124.[9][10] [Link]
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Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology, 30(7), 631–637. [Link]
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Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry, 13(4), 855–869. [Link]
Sources
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibody MC-VC-PAB-MMAF Conjugation Kit, 1 vial | BroadPharm [broadpharm.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. pubs.acs.org [pubs.acs.org]
